molecular formula C5H4F3N3O2 B13866962 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole

Katalognummer: B13866962
Molekulargewicht: 195.10 g/mol
InChI-Schlüssel: OWBGMKOXSBVTMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole is a heterocyclic compound that contains both nitro and trifluoroethyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the reaction of 4-nitroimidazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the trifluoroethyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene

Comparison

Compared to similar compounds, 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoroethyl groups further enhances its versatility in various applications.

Eigenschaften

Molekularformel

C5H4F3N3O2

Molekulargewicht

195.10 g/mol

IUPAC-Name

4-nitro-1-(2,2,2-trifluoroethyl)imidazole

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)2-10-1-4(9-3-10)11(12)13/h1,3H,2H2

InChI-Schlüssel

OWBGMKOXSBVTMW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN1CC(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.